molecular formula C19H42N2O5S B079719 (3-Lauramidopropyl)trimethylammonium methyl sulfate CAS No. 10595-49-0

(3-Lauramidopropyl)trimethylammonium methyl sulfate

Cat. No.: B079719
CAS No.: 10595-49-0
M. Wt: 410.6 g/mol
InChI Key: LTERAWRIKDPXBF-UHFFFAOYSA-N
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Description

(3-Lauramidopropyl)trimethylammonium methyl sulfate is a quaternary ammonium compound with the molecular formula C19H42N2O5S. It is commonly used as a surfactant and antistatic agent in various industrial and consumer products. This compound is known for its excellent surface-active properties, making it valuable in formulations for personal care products, detergents, and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Lauramidopropyl)trimethylammonium methyl sulfate typically involves the reaction of lauric acid with 3-dimethylaminopropylamine to form (3-Lauramidopropyl)dimethylamine. This intermediate is then quaternized with methyl sulfate to yield the final product. The reaction conditions usually involve moderate temperatures and the presence of a suitable solvent to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure optimal yield and product quality. The final product is purified through crystallization or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(3-Lauramidopropyl)trimethylammonium methyl sulfate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other anions that can displace the methyl sulfate group.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the compound, leading to the formation of various oxidation products.

    Reduction Reactions: Reducing agents such as sodium borohydride can reduce the compound, although these reactions are less common.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different quaternary ammonium salts, while oxidation reactions can produce various oxidized derivatives.

Scientific Research Applications

(3-Lauramidopropyl)trimethylammonium methyl sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and dispersion.

    Biology: The compound is employed in cell culture and molecular biology techniques as a detergent to lyse cells and solubilize proteins.

    Medicine: It is used in the formulation of pharmaceutical products, particularly in topical applications where its surfactant properties enhance the delivery of active ingredients.

    Industry: The compound is widely used in the production of personal care products, such as shampoos and conditioners, due to its conditioning and antistatic properties.

Mechanism of Action

The mechanism of action of (3-Lauramidopropyl)trimethylammonium methyl sulfate involves its interaction with cell membranes and proteins. The quaternary ammonium group disrupts the lipid bilayer of cell membranes, leading to cell lysis. In protein solubilization, the compound interacts with hydrophobic regions of proteins, allowing them to dissolve in aqueous solutions. These interactions are crucial for its effectiveness as a surfactant and detergent.

Comparison with Similar Compounds

Similar Compounds

  • (3-Dodecanamidopropyl)trimethylammonium chloride
  • (3-Lauramidopropyl)dimethylamine
  • (3-Lauramidopropyl)trimethylammonium chloride

Uniqueness

(3-Lauramidopropyl)trimethylammonium methyl sulfate stands out due to its specific combination of a long hydrophobic lauric acid chain and a quaternary ammonium group. This structure provides excellent surface-active properties, making it highly effective in reducing surface tension and enhancing the solubility of hydrophobic compounds. Its unique properties make it a preferred choice in various applications, particularly in personal care and industrial formulations.

Properties

IUPAC Name

3-(dodecanoylamino)propyl-trimethylazanium;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N2O.CH4O4S/c1-5-6-7-8-9-10-11-12-13-15-18(21)19-16-14-17-20(2,3)4;1-5-6(2,3)4/h5-17H2,1-4H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTERAWRIKDPXBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NCCC[N+](C)(C)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H42N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884497
Record name 1-Propanaminium, N,N,N-trimethyl-3-[(1-oxododecyl)amino]-, methyl sulfate (1:1)
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Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10595-49-0
Record name 1-Propanaminium, N,N,N-trimethyl-3-[(1-oxododecyl)amino]-, methyl sulfate (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Lauramidopropyl)trimethylammonium methyl sulfate
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Record name 1-Propanaminium, N,N,N-trimethyl-3-[(1-oxododecyl)amino]-, methyl sulfate (1:1)
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Record name 1-Propanaminium, N,N,N-trimethyl-3-[(1-oxododecyl)amino]-, methyl sulfate (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl trimethyl-3-[(1-oxododecyl)amino]propylammonium sulphate
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Record name (3-LAURAMIDOPROPYL)TRIMETHYLAMMONIUM METHYL SULFATE
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Synthesis routes and methods

Procedure details

0.036 moles (10.3 g) N-(3-dimethylaminopropyl)-lauramide and 25 ml acetone were placed in a 100 ml round bottom flask. 0.036 moles (3.4 ml) dimethylsulfate was added slowly to the flask, a condenser attached, and the reaction mixture refluxed for two hours. After cooling, the product crystallized out of the acetone, was filtered off, and recrystallized from acetone to a constant melting point. Melting point 98.5°-100° C.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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